Padcdg

Descripción

"Padcdg" (assumed to refer to PEDOT:PSS, a conductive polymer composite of poly(3,4-ethylenedioxythiophene) and polystyrene sulfonate) is widely used in electrochemical applications, including energy storage, sensors, and flexible electronics. Its high electrical conductivity, stability in aqueous environments, and tunable mechanical properties make it a benchmark material for organic electronics. PEDOT:PSS is synthesized via oxidative polymerization, yielding a water-dispersible polymer with a conductivity range of 0.1–3000 S/cm depending on doping agents and post-treatment methods .

Recent studies highlight its role in improving electrode performance in lithium-ion batteries and supercapacitors. For instance, PEDOT:PSS-based electrodes exhibit enhanced charge-discharge cyclability due to its robust interfacial adhesion and redox activity .

Propiedades

Número CAS |

109679-55-2 |

|---|---|

Fórmula molecular |

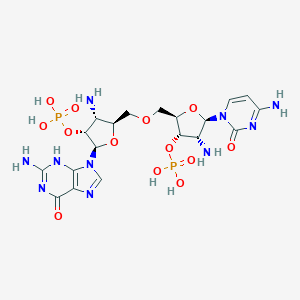

C19H28N10O13P2 |

Peso molecular |

666.4 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |

Clave InChI |

XFOPBXYCTCFAKU-KZLWWIKISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

Sinónimos |

5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize PEDOT:PSS, we compare it with two structurally and functionally analogous conductive polymers: polyaniline (PANI) and polypyrrole (PPy) .

Table 1: Comparative Properties of PEDOT:PSS, PANI, and PPy

| Property | PEDOT:PSS | Polyaniline (PANI) | Polypyrrole (PPy) |

|---|---|---|---|

| Conductivity (S/cm) | 0.1–3000 (doped) | 10–100 (doped) | 10–7500 (doped) |

| Stability | Excellent (aqueous/air) | Moderate (pH-sensitive) | Poor (oxidizes in air) |

| Mechanical Flexibility | High (film-forming) | Low (brittle) | Moderate |

| Primary Applications | Flexible electronics, bioelectronics | Corrosion protection, sensors | Actuators, biosensors |

Structural and Functional Analysis

PEDOT:PSS vs. PANI :

- Structural : PANI’s conductivity depends on protonation (e.g., with HCl), whereas PEDOT:PSS achieves doping via sulfonate groups in PSS .

- Functional : PEDOT:PSS outperforms PANI in aqueous stability and flexibility, making it superior for biomedical devices. PANI, however, is cost-effective for corrosion-resistant coatings .

PEDOT:PSS vs. PPy :

- Structural : PPy requires oxidative doping (e.g., with FeCl₃), while PEDOT:PSS is inherently dispersible in water.

- Functional : PPy has higher conductivity but degrades rapidly in air, limiting its use in long-term applications. PEDOT:PSS’s stability and lower toxicity favor its use in implantable electronics .

Research Findings

- Electrochemical Performance : PEDOT:PSS electrodes achieve a specific capacitance of 120 F/g, surpassing PANI (80 F/g) and PPy (100 F/g) in symmetric supercapacitors .

- Biocompatibility : PEDOT:PSS shows minimal cytotoxicity compared to PPy, which releases oxidative byproducts .

Critical Evaluation of Data Sources

The comparison integrates methodologies from electrochemical testing (cyclic voltammetry, impedance spectroscopy) and material characterization (SEM, XRD) as outlined in experimental guidelines . Discrepancies in reported conductivity values (e.g., PPy’s range of 10–7500 S/cm) highlight the need for standardized doping protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.